![molecular formula C17H17BrN2O B11779403 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B11779403.png)
2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline typically involves the reaction of 2-bromoaniline with 5,7-dimethylbenzo[d]oxazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagent used.
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Scientific Research Applications
2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential anti-inflammatory and anti-tumor properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anti-tumor activities. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline
- 4-Bromo-2,5-dimethoxybenzaldehyde
- 2-Bromo-N-(4,5-dimethyl-1,2-oxazol-3-yl)-N-(2-methoxyethoxymethyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2-Bromo-4-(5,7-dimethylbenzo[d]oxazol-2-yl)-N,N-dimethylaniline stands out due to its unique combination of the benzoxazole and dimethylaniline moieties.
Properties
Molecular Formula |
C17H17BrN2O |
|---|---|
Molecular Weight |
345.2 g/mol |
IUPAC Name |
2-bromo-4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H17BrN2O/c1-10-7-11(2)16-14(8-10)19-17(21-16)12-5-6-15(20(3)4)13(18)9-12/h5-9H,1-4H3 |
InChI Key |
NJJGLYXRQGHMID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)N(C)C)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


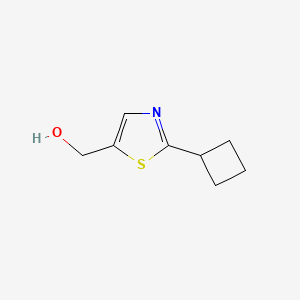

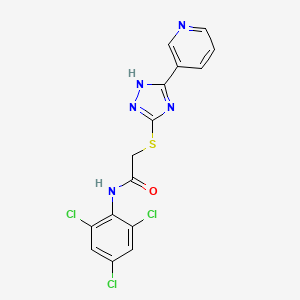
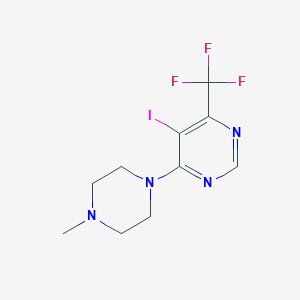

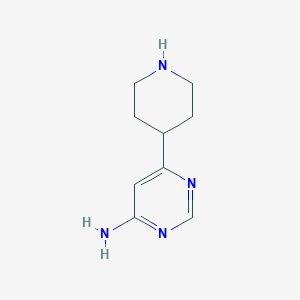

![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)


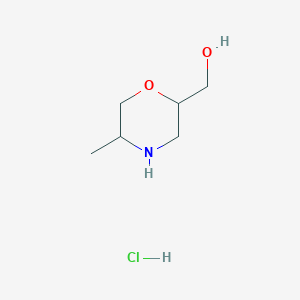
![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)
